molecular formula C9H16N2O4 B14700544 Cyclopentane-1,1-dimethanol, dicarbamate CAS No. 25451-50-7

Cyclopentane-1,1-dimethanol, dicarbamate

Cat. No.: B14700544
CAS No.: 25451-50-7
M. Wt: 216.23 g/mol
InChI Key: OMRAPVPZNVLTSF-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-dimethanol dicarbamate is a carbamate derivative synthesized via the reaction of cyclopentane-1,1-dimethanol with phosgene in chloroform and pyridine, followed by treatment with liquid ammonia. The compound has a melting point of 154–155°C and is isolated in 33% yield after recrystallization from chloroform-petroleum ether .

Properties

CAS No.

25451-50-7

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

[1-(carbamoyloxymethyl)cyclopentyl]methyl carbamate

InChI

InChI=1S/C9H16N2O4/c10-7(12)14-5-9(3-1-2-4-9)6-15-8(11)13/h1-6H2,(H2,10,12)(H2,11,13)

InChI Key

OMRAPVPZNVLTSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COC(=O)N)COC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane-1,1-dimethanol, dicarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclopentane-1,1-dimethanol with phosgene to form the corresponding chloroformate intermediate. This intermediate is then reacted with ammonia or an amine to yield the dicarbamate product. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,1-dimethanol, dicarbamate undergoes various chemical reactions, including:

    Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbamate groups can be reduced to form amines.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Cyclopentane-1,1-dicarboxylic acid.

    Reduction: Cyclopentane-1,1-dimethanol, diamine.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Cyclopentane-1,1-dimethanol, dicarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of cyclopentane-1,1-dimethanol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Key Research Findings

Table 2: Performance Metrics of Selected Compounds

Compound Name Bioactivity (IC₅₀/Kd) Yield (%) Industrial Relevance
Cyclopentane-1,3-dione derivatives nM range 40–60 High (drug discovery)
Cyclopentane-1,1-dimethanol dicarbamate N/A 33 Moderate (potential R&D)
HMF-derived dicarbamates N/A 50–70 Emerging (biomaterials)

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